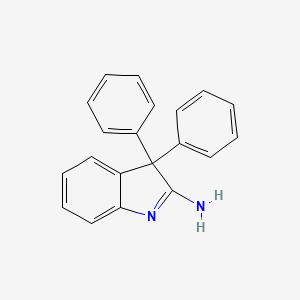

3H-Indol-2-amine, 3,3-diphenyl-

Description

Contextualization within Indole (B1671886) and Indoline Chemistry

The foundational framework of 3H-Indol-2-amine, 3,3-diphenyl- is the indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. Current time information in Frankfurt, DE.cdnsciencepub.com This scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products, pharmaceuticals, and agrochemicals. Current time information in Frankfurt, DE. The indole ring system can exist in several tautomeric forms, including the common 1H-indole and the less prevalent 2H- and 3H-indoles. cas.org The subject of this article, a 3H-indole derivative, is characterized by the presence of a double bond between the nitrogen atom and the C2 carbon of the indole core.

Indolines, the saturated analogs of indoles, also represent a significant class of compounds in organic synthesis and are often used as precursors to indoles through oxidation processes. cas.org The chemistry of both indoles and indolines is rich and varied, with extensive research dedicated to their synthesis and functionalization. cdnsciencepub.comcas.org

Significance of the 3,3-Diphenyl-3H-indole-2-amine Scaffold in Chemical Synthesis and Research

The "privileged scaffold" concept in medicinal chemistry identifies molecular frameworks that can be readily modified to interact with a variety of biological targets. google.com The indole nucleus is a prime example of such a scaffold. google.comfigshare.com While specific research on the 3,3-diphenyl-3H-indole-2-amine scaffold is not widely published, the constituent parts of the molecule suggest potential areas of interest.

The gem-diphenyl substitution at the C3 position is a notable structural feature. This bulky, hydrophobic moiety can significantly influence the molecule's three-dimensional shape and its interactions with biological macromolecules. The 2-amino group introduces a key functional handle for further chemical modification and a potential site for hydrogen bonding, which is crucial for molecular recognition in biological systems.

Derivatives of 3-aminoindoles, a closely related class of compounds, are known to exhibit a wide range of biological activities. acs.org The synthesis of unprotected 3-aminoindoles can be challenging due to their instability, often requiring specific synthetic strategies to isolate and utilize them as building blocks. acs.orgnih.gov

Overview of Academic Research Areas and Methodologies for 3H-Indol-2-amine Derivatives

Given the limited specific data on 3H-Indol-2-amine, 3,3-diphenyl- , a discussion of research methodologies must be extrapolated from studies on related 3H-indole and 3-aminoindole derivatives.

Synthesis: The synthesis of 3H-indoles can be achieved through various methods, including the iodine-mediated intramolecular cyclization of enamines. nih.gov The synthesis of 3-aminoindoles often involves multi-step sequences, such as the reduction of 3-nitroindoles or the use of multicomponent reactions. nih.govacs.org A plausible, though not explicitly documented, synthetic route to 3H-Indol-2-amine, 3,3-diphenyl- could potentially involve the cyclization of a suitably substituted precursor.

Characterization: The characterization of novel indole derivatives typically involves a suite of spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Research Applications: While no specific applications for 3H-Indol-2-amine, 3,3-diphenyl- have been reported, the broader class of indole derivatives is investigated for a vast range of potential uses, including as anticancer agents and in materials science. cas.orggoogle.com The unique substitution pattern of 3H-Indol-2-amine, 3,3-diphenyl- makes it a candidate for screening in various biological assays to uncover potential therapeutic properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61352-09-8 |

|---|---|

Molecular Formula |

C20H16N2 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

3,3-diphenylindol-2-amine |

InChI |

InChI=1S/C20H16N2/c21-19-20(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-18(17)22-19/h1-14H,(H2,21,22) |

InChI Key |

QWSHJGQHXYAGJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3N=C2N)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 3h Indol 2 Amine, 3,3 Diphenyl and Analogous Structures

Direct Synthetic Routes to 3,3-Diaryl-3H-indol-2-amines

The direct formation of 3,3-diaryl-3H-indol-2-amines is a complex transformation that requires the strategic introduction of three key functionalities onto the indole (B1671886) core: a diaryl moiety at the C3 position and an amine group at the C2 position.

Multi-step Reaction Sequences for Indole Amine Formation

The synthesis of 2-aminoindoles often involves multi-step sequences. One common approach involves the reaction of 2-halonitrobenzenes with cyanoacetamides, followed by a reduction and cyclization process. nih.gov In a one-pot, two-step procedure, a 2-halonitrobenzene can be reacted with a cyanoacetamide in the presence of a base like sodium hydride to form a 2-cyano-2-(2-nitrophenyl)-acetamide intermediate. Subsequent treatment with a reducing agent, such as zinc powder in the presence of ferric chloride and hydrochloric acid, leads to the reduction of the nitro group and subsequent cyclization to yield a 2-amino-indole-3-carboxamide. nih.gov

While this method provides a route to 2-aminoindoles, the introduction of the 3,3-diphenyl groups would require a subsequent or preceding step. A possible, though not explicitly documented, synthetic strategy could involve the C3-alkylation of a pre-formed 2-aminoindole derivative. However, the nucleophilic character of the 2-amino group could complicate such a reaction, potentially leading to side products.

Strategic Incorporations of Diphenyl Moieties at the C3 Position

A more plausible approach to the target molecule involves the initial construction of the 3,3-diphenyl substituted indole scaffold, followed by the introduction of the 2-amino group.

Indole-2,3-diones, commonly known as isatins, are versatile starting materials for the synthesis of a variety of indole derivatives. The C3 position of isatin (B1672199) is electrophilic and can react with nucleophiles. A key strategy for introducing the 3,3-diphenyl moiety is through a double Friedel-Crafts reaction. For instance, the reaction of isatin with an excess of a phenol (B47542) in the presence of a strong acid catalyst like p-toluenesulfonic acid can lead to the formation of 3,3-bis(hydroxyphenyl)indolin-2-ones. nih.gov

Following this logic, a proposed synthesis of 3,3-diphenyl-1,3-dihydro-indol-2-one, a direct precursor to the target compound, would involve the reaction of isatin with benzene (B151609) in the presence of a suitable Lewis or Brønsted acid.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Isatin | 3-tert-butyl phenol | p-toluene sulfonic acid, dichloroethylene, heat | 3,3-bis(5-tert-butyl-2-hydroxy phenyl)indolin-2-one | nih.gov |

Interactive Data Table: Synthesis of 3,3-Diaryl-1,3-dihydroindol-2-ones from Isatin

Precursor-Based Synthetic Routes to Indole Amines and Related 3H-Indoles

An alternative strategy involves the construction of the 3H-indole scaffold from acyclic precursors that already contain the necessary functionalities or can be readily converted to them.

Cyclization Reactions in the Formation of the 3H-Indole Scaffold

The formation of the indole ring system through cyclization reactions is a cornerstone of indole synthesis.

A powerful method for the synthesis of 3H-indoles is the intramolecular cyclization of enamines. An iodine-mediated intramolecular cyclization of enamines has been shown to be an efficient method for constructing the 3H-indole skeleton under transition-metal-free conditions. This reaction proceeds via an oxidative iodination to form an iodide intermediate, which then undergoes an intramolecular Friedel-Crafts type aromatic alkylation, followed by rearomatization to yield the 3H-indole. nih.gov

For the synthesis of 3H-Indol-2-amine, 3,3-diphenyl-, a hypothetical precursor would be a suitably substituted enamine, such as a derivative of 2-amino-1,1-diphenyl-2-(phenylamino)ethene. The synthesis of such a highly substituted enamine would be a significant challenge in itself. The subsequent cyclization would need to be regioselective to afford the desired 2-amino-3,3-diphenyl-3H-indole.

| Enamine Substrate | Reagents | Conditions | Product | Yield | Reference |

| (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate | I₂, K₂CO₃ | DMF, 100 °C, 1 h | ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate | 82% | nih.gov |

| (Z)-ethyl 2-methyl-3-(4-methoxyphenyl)-3-(phenylamino)acrylate | I₂, K₂CO₃ | DMF, 100 °C, 1 h | ethyl 3-methyl-2-(4-methoxyphenyl)-3H-indole-3-carboxylate | 85% | nih.gov |

| (Z)-ethyl 3-(4-chlorophenyl)-2-methyl-3-(phenylamino)acrylate | I₂, K₂CO₃ | DMF, 100 °C, 2 h | ethyl 2-(4-chlorophenyl)-3-methyl-3H-indole-3-carboxylate | 75% | nih.gov |

Interactive Data Table: Iodine-Mediated Intramolecular Cyclization of Enamines to 3H-Indoles

This methodology highlights a potential pathway to 3H-indoles, although its direct application to the synthesis of the specific title compound with a 2-amino substituent and 3,3-diphenyl groups would require the synthesis of a complex and potentially unstable enamine precursor.

Cycloaddition Approaches for Indole Ring Systems (e.g., 1,3-Dipolar Cycloaddition)

Cycloaddition reactions offer a powerful and convergent approach to the synthesis of five-membered heterocyclic rings like the pyrrolidine (B122466) core of the indole structure. rsc.orggoogle.com Among these, the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a prominent strategy for constructing pyrrolidine rings, which can be further elaborated into indoles. google.com While a direct synthesis of 3H-Indol-2-amine, 3,3-diphenyl- via this method is not extensively documented, the general strategy can be adapted. For instance, the reaction of an appropriately substituted azomethine ylide with a dipolarophile could furnish a spiro-pyrrolidine-oxindole, which can then undergo further transformations.

The diastereoselectivity of such cycloadditions can be influenced by the nature of the substituents on the nitrone and the dipolarophile. For example, the reaction of 2-phenyl-3H-indole N-oxide with N-substituted maleimides has been shown to be diastereoselective. google.com This suggests that careful selection of reactants could control the stereochemical outcome of the cycloaddition, a crucial aspect in the synthesis of complex molecules.

A related approach involves the intramolecular [2+3] cycloaddition of a diazo intermediate. Although reported for the synthesis of 3,3-diphenyl-3H-indazoles, this strategy highlights the potential for forming a five-membered ring containing a gem-diphenyl group through an intramolecular cyclization pathway. mdpi.com

Ring-Opening and Subsequent Cyclization Sequences (e.g., Aryl Triazole Ring-Opening)

A metal-free, two-step synthetic approach for obtaining indole derivatives from compounds containing an aryl triazole fragment has been developed. mdpi.com This method involves the ring-opening of the triazole, followed by nitrogen extrusion, a Wolff rearrangement, and the addition of an amine nucleophile to form an N-aryl ethene-1,1-diamine (B14131556) intermediate. mdpi.com Subsequent iodine-mediated cyclization of this intermediate yields the target 1H-indole. mdpi.com This methodology is particularly relevant as it provides a route to indoles with N-substituents at the C2 position. mdpi.com

The versatility of this approach is demonstrated by the range of substituents tolerated on the aryl group of the triazole, including both electron-donating and electron-withdrawing groups. mdpi.com This suggests that a suitably substituted aryl triazole could serve as a precursor to the 3,3-diphenyl-3H-indole scaffold, although specific examples leading to this particular substitution pattern are not explicitly detailed. The reaction conditions and yields for the synthesis of various purine-indole-carbazole conjugates via this method are summarized below.

| Entry | Aryl Group on Triazole | Nucleophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Methoxyphenyl | Carbazole | Corresponding Conjugate | Data not available |

| 2 | 4-Nitrophenyl | Carbazole | Corresponding Conjugate | Data not available |

| 3 | 4-Chlorophenyl | Carbazole | Corresponding Conjugate | Data not available |

| 4 | 4-Bromophenyl | Carbazole | Corresponding Conjugate | Data not available |

| 5 | 4-(Dimethylamino)phenyl | Carbazole | Cyclization to indole not possible | - |

| 8 | Unsubstituted Phenyl | Carbazole | Compound 5h | 33 |

Functional Group Transformations Towards the 2-Amine Moiety

The introduction of the 2-amino group is a critical step in the synthesis of the target compound. Several strategies can be employed, either by direct amination or by transformation of other functional groups.

A highly effective and straightforward one-pot synthesis of diversely substituted 2-aminoindoles has been developed, which involves a sequential gold(I)-catalyzed regioselective hydroamination and copper(II) chloride-mediated oxidative cyclization. rsc.org This protocol is advantageous due to its operational simplicity and the use of readily available starting materials. rsc.org

Another approach involves the conversion of 3,3-disubstituted oxindoles into 2-aminoindoles. This transformation is particularly relevant for the synthesis of the target compound, as methods for preparing 3,3-diphenyloxindoles are available. The conversion can be achieved through various methods, including the use of Lawesson's reagent to form the corresponding thio-oxindole, followed by reaction with an amine.

Furthermore, a palladium-catalyzed one-pot reaction of isonitriles, oxygen, and N-tosylhydrazones derived from 2-acylanilines provides access to 2-amino-3-hydroxy-3H-indoles. researchgate.net This method is significant as it directly furnishes a 3H-indole with a 2-amino group. researchgate.net The reaction proceeds through the in situ formation of a ketenimine, followed by intramolecular nucleophilic attack and subsequent oxidation. researchgate.net

Derivatization of Indole Cores to Introduce Phenyl Substituents

The introduction of two phenyl groups at the C3 position of the indole ring is a key challenge in the synthesis of 3H-Indol-2-amine, 3,3-diphenyl-.

One of the most classical and versatile methods for indole synthesis is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. mdpi.comwikipedia.orgbyjus.com Theoretically, the use of 1,1-diphenylacetone (B1664572) as the ketone component in a Fischer indole synthesis could directly lead to a 2-methyl-3,3-diphenyl-3H-indole. The reaction proceeds via the formation of a phenylhydrazone, which then undergoes a acs.orgacs.org-sigmatropic rearrangement. wikipedia.orgbyjus.com

wikipedia.orgbyjus.comacs.orgacs.orgAlternatively, the gem-diphenyl group can be introduced by the alkylation of a pre-existing indole derivative. For instance, the palladium-catalyzed β-allylation of 2,3-disubstituted indoles demonstrates a method for C3-functionalization, which could potentially be adapted for phenylation. nih.gov More directly, the reaction of 3,3-disubstituted oxindoles can be achieved through various methods, including intramolecular Heck reactions and Claisen rearrangements. lookchem.com

Advanced and Sustainable Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient protocols.

Green Chemistry Approaches in 3H-Indole Amine Synthesis

The principles of green chemistry, such as the use of non-toxic reagents, renewable resources, and energy-efficient processes, are increasingly being applied to the synthesis of indole derivatives. mdpi.com One such approach is the use of micelle-promoted multicomponent reactions in water. rsc.org An efficient one-pot synthesis of 3-amino alkylated indoles has been developed via a three-component Mannich-type reaction of secondary amines, aldehydes, and indoles in water. rsc.org

Another green approach involves the use of biocatalysts. For example, lipase (B570770) has been used to catalyze the one-pot tandem reaction of isatins, cycloketones, and malononitrile (B47326) in aqueous solution to synthesize spirooxindoles in excellent yields. mdpi.com This enzymatic process offers the advantages of mild reaction conditions and simple product isolation. mdpi.com

Catalysis in Environmentally Benign Media (e.g., Zn(L-proline)2 Complex)

The use of environmentally benign solvents, particularly water, is a key aspect of green chemistry. L-proline and its metal complexes have emerged as versatile catalysts for various organic transformations in aqueous media. rsc.org The zinc-proline complex, Zn(L-proline)2, has been shown to be an effective catalyst for aldol (B89426) reactions in water, proceeding through an enamine mechanism.

An efficient L-proline catalyzed one-pot synthesis of 3-amino-alkylated indoles has been developed via a three-component Mannich-type reaction under solvent-free conditions at room temperature. rsc.org This method offers the advantages of operational simplicity, mild reaction conditions, and avoidance of hazardous organic solvents. The catalytic activity of L-proline in this reaction highlights its potential as a green catalyst for the synthesis of functionalized indole derivatives.

Solvent Minimization and Alternative Media Approaches (e.g., Melt Reactions, Ionic Liquids)

The pursuit of greener synthetic routes has led to the exploration of solvent-free "melt" reactions and the use of alternative media like ionic liquids (ILs). These approaches aim to reduce the environmental impact associated with volatile organic compounds (VOCs).

Melt Reactions: In melt or solid-state reactions, reactants are heated together without a solvent. This method can lead to higher reaction rates, easier product isolation, and reduced waste. While specific examples for 3H-Indol-2-amine, 3,3-diphenyl- are not prevalent, the Fischer indole synthesis, a cornerstone of indole chemistry, has been successfully performed in a melt of tartaric acid and dimethylurea. This melt acts as both the solvent and a Brønsted acid catalyst, enabling the synthesis of various functionalized indoles under mild, additive-free conditions.

Ionic Liquids: Ionic liquids are salts with low melting points, often below 100°C, that serve as non-volatile, recyclable alternatives to traditional solvents. Their unique properties, such as tunable acidity and polarity, make them highly effective catalysts and reaction media.

Brønsted acid ionic liquids have proven particularly useful. For instance, [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] has been used as an efficient and recyclable catalyst for the Michael addition of indoles to α,β-unsaturated ketones, a key step in forming C-C bonds at the indole C3 position. This reaction proceeds with high yields under mild conditions. Similarly, Brønsted acidic ILs like 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIm]HSO₄) have been employed as dual solvent-catalysts in Fischer indole synthesis, leading to excellent yields and high regioselectivity for 2,3-disubstituted indoles. The use of ILs can also facilitate product separation and catalyst recycling, further enhancing the green credentials of the synthesis.

Table 1: Ionic Liquid-Catalyzed Synthesis of β-Indolylketones

| Indole Derivative | α,β-Unsaturated Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Indole | Chalcone | [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] | Acetonitrile | 80 | 4 | 97 |

| 2-Methylindole | Chalcone | [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] | Acetonitrile | 80 | 4 | 95 |

| Indole | Benzalacetone | [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] | Acetonitrile | 80 | 4 | 98 |

| 5-Methoxyindole | Chalcone | [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] | Acetonitrile | 80 | 4 | 96 |

Reactivity and Transformation Studies of 3h Indol 2 Amine, 3,3 Diphenyl and Its Congeners

Chemical Stability and Isomerization Pathways

The stability and isomerization of 3H-Indol-2-amine, 3,3-diphenyl- are critical aspects of its chemistry, influencing its reactivity and the types of products that can be formed.

Analysis of Tautomeric Forms (e.g., Imine-Enamine Equilibrium)

Like many indole (B1671886) derivatives, 3H-Indol-2-amine, 3,3-diphenyl- can exist in different tautomeric forms. The most significant equilibrium is between the 3H-indole (imine) form and the 1H-indole (enamine) form. The 2-amino-3H-indole structure is a key feature, and its chemistry is often characterized by the reactivity of the imine functionality. The tautomeric equilibrium of similar indole derivatives, such as indole-3-pyruvate, has been studied using techniques like UHPLC-HRMS and hydrogen-deuterium exchange, which can distinguish between the keto and enol forms. nih.gov This equilibrium can be influenced by solvent and other physical variables. nih.gov

Structural Factors Influencing Stability and Epimerization

The stability of the 3H-indole core is influenced by the substituents at the C3 position. The presence of two phenyl groups at the C3 position in 3H-Indol-2-amine, 3,3-diphenyl- provides significant steric bulk, which can influence the molecule's conformation and stability. In related systems, the nature of substituents on the indole ring has been shown to affect reaction rates and product distribution. For instance, electron-donating groups can increase the rate of certain reactions, while bulky substituents can lead to the formation of specific isomers. acs.org

Investigation of Decomposition Pathways

Unprotected 3-aminoindoles are known to be sensitive to light and air, often leading to oxidative dimerization or other decomposition reactions. nih.govmdpi.com The instability of these compounds is a major challenge in their synthesis and handling. nih.govmdpi.com In some cases, decomposition can lead to the formation of isoindigo derivatives. beilstein-journals.org The oxidation of 2,3-disubstituted indoles can lead to the formation of o-aminophenol derivatives and dimeric products, indicating that ring-opening and rearrangement are possible decomposition pathways. rsc.org

Functional Group Interconversions of the 2-Amine Moiety

The 2-amino group of 3H-Indol-2-amine, 3,3-diphenyl- is a key site for functional group interconversions, allowing for the synthesis of a wide range of derivatives. The 2-aminoindole moiety is a valuable pharmacophore due to its ability to act as a hydrogen bond donor and participate in pi-pi stacking interactions. nih.gov However, the basicity of the amidine-like group can be a challenge for biological applications, often necessitating the use of prodrug strategies. nih.gov

Derivatization and Scaffold Modifications at the C3 Diphenyl Center

The C3 position of the indole ring is a common site for derivatization. In the case of 3H-Indol-2-amine, 3,3-diphenyl-, the diphenyl center can be modified through various reactions. Lewis acid-catalyzed alkylation of 2,3-disubstituted indoles with electrophiles like trichloroacetimidates has been shown to be an effective method for introducing new substituents at the C3 position, leading to the formation of 3,3'-disubstituted indolenines. nih.gov The steric and electronic properties of the substituents at the C2 and C3 positions can significantly influence the outcome of these reactions. nih.gov

Reaction Mechanisms and Pathways in Derivatization

The derivatization of 3H-Indol-2-amine, 3,3-diphenyl- and its congeners can proceed through various reaction mechanisms, including reduction, oxidation, diazotization, and Knoevenagel condensation.

Reduction: The C=N double bond of 3H-indoles can be effectively reduced using common reducing agents like sodium borohydride (B1222165) (NaBH4). acs.org This reaction often leads to the formation of indolines.

Oxidation: The oxidation of indoles can lead to a variety of products depending on the oxidant and reaction conditions. For example, oxidation of 2,3-disubstituted indoles with m-chloroperbenzoic acid can yield hydroxy-3H-indoles, indol-3(2H)-ones, and N-benzoyl-o-aminophenols. rsc.org In some cases, oxidative cleavage of the indole ring can occur, a transformation that is also observed in biological systems like the kynurenine (B1673888) pathway. caltech.edu

Diazotization: The primary aromatic amine of the 2-aminoindole moiety can undergo diazotization. This reaction involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orgnumberanalytics.com These diazonium salts are versatile intermediates that can be used in a variety of subsequent reactions, such as Sandmeyer and Schiemann reactions, to introduce a wide range of functional groups. organic-chemistry.org While diazotization of aromatic amines is a well-established synthetic tool, the reaction with aliphatic amines has historically been considered less selective, though recent advances have shown that it can be controlled under specific conditions. nih.gov

Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com While 3H-Indol-2-amine, 3,3-diphenyl- itself does not have a carbonyl group for direct participation as the electrophile, related indole derivatives with aldehyde or ketone functionalities readily undergo this reaction. nih.govscirp.org This reaction is a powerful tool for forming carbon-carbon bonds and is used in the synthesis of various heterocyclic compounds. mdpi.com The reaction is typically catalyzed by a weak base. wikipedia.orgjk-sci.com

Table 1: Summary of Reactivity and Transformations

| Reaction Type | Reagents/Conditions | Product Type(s) |

|---|---|---|

| Reduction | NaBH4 | Indolines |

| Oxidation | m-chloroperbenzoic acid | Hydroxy-3H-indoles, indol-3(2H)-ones, o-aminophenols |

| Diazotization | NaNO2, strong acid | Diazonium salts |

| Knoevenagel Condensation | Aldehyde/ketone, active methylene (B1212753) compound, weak base | α,β-unsaturated carbonyl compounds |

| Alkylation (at C3) | Trichloroacetimidates, Lewis acid | 3,3'-disubstituted indolenines |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 3H-Indol-2-amine, 3,3-diphenyl- |

| Indole-3-pyruvate |

| o-aminophenol |

| 3,3'-disubstituted indolenines |

| Hydroxy-3H-indoles |

| Indol-3(2H)-ones |

| N-benzoyl-o-aminophenols |

| Diazonium salts |

| α,β-unsaturated carbonyl compounds |

Advanced Spectroscopic and Structural Characterization of 3h Indol 2 Amine, 3,3 Diphenyl Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone in the characterization of organic molecules, offering detailed insights into the molecular framework.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for determining the basic structure of 3H-Indol-2-amine, 3,3-diphenyl- analogues.

¹H NMR: In the ¹H NMR spectrum of a related compound, 3,3-diphenylpropylamine, the aromatic protons of the two phenyl groups typically appear as a complex multiplet in the range of δ 7.19-7.28 ppm. The protons of the propyl chain exhibit distinct signals: the methine proton (CH) adjacent to the phenyl groups resonates around δ 4.01 ppm, the methylene (B1212753) group (CH₂) next to the amine appears at approximately δ 2.63 ppm, and the other methylene group (CH₂) shows a signal around δ 2.19 ppm. The amine (NH₂) protons are often observed as a broad singlet, in this case around δ 1.13 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For indole (B1671886) derivatives, the carbon atoms of the indole ring system show characteristic chemical shifts. For instance, in unsubstituted indole, the carbon atoms resonate at various positions, with C-3 typically appearing around 102.35 ppm. researchgate.net The chemical shifts of the phenyl groups in 3,3-diphenyl substituted analogues would be expected in the aromatic region (typically δ 125-150 ppm). Quaternary carbons, such as the C-3 atom bearing the two phenyl groups, are usually weaker in intensity. oregonstate.edu The carbons of the side chain would also have characteristic shifts. For example, in related structures, carbons attached to a nitrogen atom (C-N) in aliphatic amines can appear in the range of 30-60 ppm. wisc.edu

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | 7.19-7.28 (m) | Data not available |

| Ph₂CH- | 4.01 (t) | Data not available |

| -CH₂-CH₂NH₂ | 2.19 (q) | Data not available |

| -CH₂-CH₂NH₂ | 2.63 (t) | Data not available |

| -NH₂ | 1.13 (s, broad) | Data not available |

Two-dimensional (2D) NMR experiments are invaluable for establishing connectivity between atoms. Correlation Spectroscopy (COSY) is a homonuclear experiment that reveals proton-proton (¹H-¹H) coupling networks. youtube.comnih.gov

In a hypothetical COSY spectrum of a 3H-Indol-2-amine, 3,3-diphenyl- analogue, cross-peaks would be observed between protons that are spin-coupled. For example, the protons on the aromatic rings of the indole and phenyl moieties would show correlations to their adjacent protons. This technique is crucial for assigning specific protons within the complex aromatic regions of the spectrum. youtube.comyoutube.com The protons on a side chain would also exhibit correlations, helping to piece together the sequence of the chain. youtube.com

| Proton 1 | Correlates With | Structural Information |

|---|---|---|

| Indole Aromatic-H | Adjacent Indole Aromatic-H | Confirms connectivity within the indole ring system. |

| Phenyl Aromatic-H | Adjacent Phenyl Aromatic-H | Confirms connectivity within the phenyl substituents. |

| Side Chain-H | Adjacent Side Chain-H | Establishes the structure of any aliphatic chains. |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the electronic environment of nitrogen atoms in heterocycles like indoles. bohrium.com Although the natural abundance of ¹⁵N is low (0.364%), isotopic enrichment can provide high-quality spectra. researchgate.net The chemical shift of a nitrogen atom is highly sensitive to its hybridization state, bonding, and local electronic environment. science-and-fun.de

For indole and its derivatives, ¹⁵N chemical shifts typically fall within the range of 125 to 160 ppm relative to liquid ammonia. science-and-fun.de The specific chemical shift for the nitrogen atoms in 3H-Indol-2-amine, 3,3-diphenyl- would provide valuable information about the electronic structure of the heterocyclic ring and the exocyclic amine group. For instance, the imine-like nitrogen within the 3H-indole ring would have a different chemical shift compared to the exocyclic primary amine nitrogen.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR by probing the functional groups and electronic transitions within the molecule.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. rsc.orgwpmucdn.com For 3H-Indol-2-amine, 3,3-diphenyl-, key absorptions would include:

N-H Stretching: Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹. spectroscopyonline.com Secondary amines (R₂NH) show a single band in this region. spectroscopyonline.com The presence of hydrogen bonding can broaden these peaks. docbrown.info

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C=N Stretching: The imine (C=N) functionality within the 3H-indole ring would be expected to show a stretching vibration in the range of 1690-1640 cm⁻¹.

C-N Stretching: The stretching vibrations for C-N bonds in aromatic and aliphatic amines typically appear in the 1350-1000 cm⁻¹ region. lpnu.ua

Aromatic C=C Bending: The out-of-plane bending vibrations for the substituted phenyl and indole rings provide information about the substitution pattern and appear in the fingerprint region (below 1000 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | N-H Stretch | 3500-3300 (two bands) spectroscopyonline.com |

| Primary Amine (NH₂) | N-H Scissor | 1650-1580 spectroscopyonline.com |

| Imine (C=N) | C=N Stretch | 1690-1640 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Aliphatic Chain | C-H Stretch | < 3000 |

| Amine | C-N Stretch | 1350-1000 lpnu.ua |

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about the conjugated systems. The indole ring system has a characteristic UV absorption profile. For a 2,3,3-trimethyl-3H-indolenine derivative, absorption maxima have been reported. lpnu.ua The extensive conjugation provided by the indole nucleus and the two phenyl groups in 3H-Indol-2-amine, 3,3-diphenyl- would be expected to result in strong UV absorption. The position of the absorption maxima (λ_max) is sensitive to the substitution pattern on the aromatic rings and the solvent used for the measurement. For example, azo dyes based on 2,3,3-trimethyl-3H-indolenine show absorption maxima ranging from 378 nm to 494 nm depending on the coupled aromatic system. lpnu.ua

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and exploring the fragmentation pathways of organic molecules. For analogues of 3H-Indol-2-amine, 3,3-diphenyl-, both Electron Ionization Mass Spectrometry (EIMS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-EIMS) provide critical data for structural confirmation.

While specific EIMS and HR-EIMS fragmentation data for 3H-Indol-2-amine, 3,3-diphenyl- are not extensively documented in publicly available literature, analysis of related indole structures allows for postulation of likely fragmentation patterns. High-resolution mass spectrometry is crucial for confirming molecular composition. For instance, in the analysis of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide, a related 3H-indole derivative, HR-EIMS was used to verify the molecular formula as C₁₄H₉N₄O₂ by finding the [M+H]⁺ ion at an m/z of 265.0771. nih.gov This level of precision is essential for distinguishing between compounds with similar nominal masses.

The fragmentation in EIMS typically involves characteristic losses of substituents. For indole derivatives, common fragmentation pathways can include the loss of small molecules or radicals from the core structure. The stability of the resulting ions often dictates the observed fragmentation pattern.

Table 1: Illustrative HR-EIMS Data for a 3H-Indole Analogue

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide | C₁₄H₉N₄O₂ | Data not available | 265.0771 | nih.gov |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms. This technique is fundamental for understanding the conformation and intermolecular interactions of 3H-Indol-2-amine derivatives.

Single crystal X-ray diffraction studies on various indole derivatives have revealed diverse crystal systems and space groups. For example, a synthesized 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com The unit cell parameters for this compound were determined as a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, and γ = 103.8180(10)°. mdpi.com Another related precursor, 4-amino-5-indolyl-1,2,4-triazole-3-thione, crystallized in the monoclinic system (P2₁) with different unit cell parameters. mdpi.com Such studies confirm the molecular structure and reveal the packing of molecules within the crystal lattice. In the case of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide, the structure was also confirmed by single-crystal X-ray diffraction, which showed it crystallizes in the space group P-1. nih.gov

Table 2: Crystallographic Data for Representative Indole Analogues

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° | mdpi.com |

| 4-amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | a = 6.23510(10) Å, b = 26.0156(4) Å, c = 12.4864(2) Å, β = 93.243(2)° | mdpi.com |

| 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide | Triclinic | P-1 | Specific parameters not detailed in the abstract | nih.gov |

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the molecular surface, researchers can identify key interactions such as hydrogen bonds and π–π stacking, which govern the crystal packing.

For a phenylsulfonylindole derivative, Hirshfeld analysis revealed that the crystal packing is dominated by C—H⋯π and π–π interactions. nih.gov In another complex indole derivative, the most significant contributions to intermolecular contacts were from H⋯O/O⋯H (24.3%), H⋯H (18.4%), Br⋯H/H⋯Br (16.8%), and C⋯H/H⋯C (8.4%) interactions. researchgate.net For a pyridazino[4,5-b]indole, the dominant contacts were H…H (39.6%), H…C (22.0%), N…H (12.8%), and Br…H (13.2%). mdpi.com These analyses provide a detailed picture of the supramolecular assembly. The presence of red and blue triangles on a shape-index map generated during Hirshfeld analysis can indicate π–π stacking interactions. nih.gov

Table 3: Hirshfeld Surface Analysis Data for Representative Indole Analogues

| Compound | Major Intermolecular Contacts | Percentage Contribution | Reference |

|---|---|---|---|

| 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] bldpharm.comnih.govdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole | H⋯O/O⋯H, H⋯H, Br⋯H/H⋯Br, C⋯H/H⋯C | 24.3%, 18.4%, 16.8%, 8.4% | researchgate.net |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | H…H, H…C, N…H, Br…H | 39.6%, 22.0%, 12.8%, 13.2% | mdpi.com |

| 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one | H⋯H, C⋯H/H⋯C, O⋯H/H⋯O | 68%, 19%, 12% | nih.gov |

Computational Chemistry and Theoretical Investigations of 3h Indol 2 Amine, 3,3 Diphenyl

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods allow for the determination of stable geometries, spectroscopic properties, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Landscapes

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic structure of molecules. researchgate.net By optimizing the geometry of 3H-Indol-2-amine, 3,3-diphenyl-, researchers can identify the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation on the potential energy surface. For a molecule with flexible diphenyl groups, this would also involve exploring the conformational landscape to identify various low-energy isomers and the rotational barriers between them. The choice of functional, such as B3LYP, and a suitable basis set, like 6-311G**, is crucial for obtaining accurate results that can be compared with experimental data if available. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO Method)

A key application of computational chemistry is the prediction of spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. This method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR spectra of 3H-Indol-2-amine, 3,3-diphenyl-. By comparing the calculated chemical shifts with experimental spectra, the proposed structure can be confirmed. The accuracy of these predictions depends on the level of theory and the basis set used. researchgate.netnih.gov

Below is a hypothetical table illustrating the kind of data that would be generated from such a calculation.

| Atom Number | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

| C-2 | 165.2 | - |

| C-3 | 75.8 | - |

| C-3a | 142.1 | - |

| C-4 | 128.5 | 7.2 |

| C-5 | 125.4 | 7.0 |

| C-6 | 129.8 | 7.3 |

| C-7 | 121.9 | 7.1 |

| C-7a | 150.3 | - |

| Phenyl C-1' | 140.5 | - |

| Phenyl C-2'/6' | 128.9 | 7.4 |

| Phenyl C-3'/5' | 128.2 | 7.3 |

| Phenyl C-4' | 127.6 | 7.2 |

| NH₂ | - | 5.5 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for 3H-Indol-2-amine, 3,3-diphenyl-.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO indicate the molecule's ability to act as a nucleophile, while the LUMO provides insight into its electrophilic character. youtube.com For 3H-Indol-2-amine, 3,3-diphenyl-, the analysis of its FMOs would reveal the most likely sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is also a critical parameter, providing information about the molecule's kinetic stability and electronic excitation properties. researchgate.net

Mechanistic Probing of 3H-Indol-2-amine Reactions

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experimental means alone.

Elucidation of Reaction Pathways and Transition State Geometries

By mapping the potential energy surface, computational chemistry can trace the entire pathway of a chemical reaction. This includes identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. For reactions involving 3H-Indol-2-amine, 3,3-diphenyl-, such as cycloadditions or rearrangements, DFT calculations can be employed to locate the transition state geometries. indexcopernicus.com The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate.

Computational Rationalization of Regioselectivity and Stereoselectivity

Many organic reactions can yield multiple products. Computational chemistry can explain and predict the observed regioselectivity and stereoselectivity. By calculating the activation energies for all possible reaction pathways, the most favorable pathway leading to the major product can be identified. For example, in reactions where 3H-Indol-2-amine, 3,3-diphenyl- could react at different positions, computational modeling can determine which site is electronically and sterically favored for the reaction to occur. This approach has been successfully applied to understand the regioselectivity in reactions of other indole (B1671886) derivatives.

In Silico Modeling of Molecular Interactions

In silico modeling, which involves computer simulations, is a cornerstone of modern drug discovery and is widely applied to indole-based compounds. nih.govnih.gov These computational techniques allow for the prediction of how a molecule, such as an indole derivative, will interact with a biological target, providing insights that guide further experimental work. youtube.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). youtube.comrsc.org This method is crucial for understanding the binding mechanism and predicting the binding affinity between a ligand and its target. rsc.org For indole derivatives, molecular docking has been successfully used to study their interactions with various biological targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases. nih.govmdpi.comnih.gov

The process of molecular docking typically involves the following steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of both the target protein and the ligand are required. The protein structure is often obtained from databases like the Protein Data Bank (PDB). nih.gov The ligand, in this case, an indole derivative, is prepared by converting its 2D structure to a 3D form and optimizing its geometry. nih.gov

Grid Generation: A grid box is generated around the active site of the receptor to define the space where the docking will be performed. nih.gov

Docking and Scoring: The docking software then places the ligand in the active site in various possible conformations and orientations, and a scoring function is used to estimate the binding affinity for each pose. youtube.com Lower docking scores generally indicate a more favorable binding interaction. mdpi.com

The interactions identified through docking simulations are critical for understanding how a ligand binds to its target. These can include hydrogen bonds, hydrophobic interactions, and π-π stacking interactions. nih.govnih.gov For example, in a study of indole-based thiadiazole derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase, molecular docking was used to identify the key interactions between the ligands and the enzymes. mdpi.com Similarly, docking studies of indole-acrylamide derivatives targeting tubulin revealed hydrogen bond interactions with key residues in the colchicine-binding site, which helped to explain their anticancer activity. nih.gov

Table 1: Representative Molecular Docking Data for Indole Derivatives Against Various Targets

| Indole Derivative Class | Target Protein | Docking Score (kcal/mol) | Key Interactions Observed | Reference |

|---|---|---|---|---|

| Indole-2-carboxamides | EGFR/CDK2 | -7.79 to -9.85 | Stacking with Phe699, pi-H interaction with Val702 | mdpi.com |

| Indole-based thiadiazoles | Acetylcholinesterase (AChE) | - | Hydrogen bonding, hydrophobic interactions | mdpi.com |

| Indole-3-carboxylic acid conjugates | DNA gyrase | - | π–π stacking with adenine, hydrogen bonds with Lys441, Asp461 | nih.gov |

| Indole-based diaza-sulphonamides | JAK-3 protein | -8.8 to -9.7 | Hydrogen bond interactions | nih.gov |

This table is illustrative and compiles data from various studies on different indole derivatives, as specific data for 3H-Indol-2-amine, 3,3-diphenyl- is not available.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational data, particularly from molecular docking and other in silico methods, plays a pivotal role in deriving SAR. nih.gov By comparing the docking scores and binding modes of a series of related compounds, researchers can identify which structural features are important for activity. nih.gov

For instance, SAR studies on indole-based compounds have revealed that the nature, number, and position of substituents on the indole ring can significantly impact their inhibitory profile. mdpi.com In the development of indole-based inhibitors for HIV-1 fusion, SAR analysis showed that the size, shape, and charge of the molecule were critical for fitting into the hydrophobic pocket of the gp41 protein. nih.gov Specifically, it was found that certain linkages between indole rings and the presence or absence of a free indole NH proton could drastically alter the compound's activity. nih.gov

Computational SAR studies often involve the following:

Generation of a Compound Library: A series of analogs of a lead compound are designed and modeled.

Computational Evaluation: These analogs are then subjected to molecular docking or other computational analyses to predict their activity.

Correlation of Structure and Activity: The predicted activities are then correlated with the structural modifications to derive SAR rules.

A study on brassinin (B1667508) derivatives as indoleamine 2,3-dioxygenase (IDO) inhibitors demonstrated that while the indole ring was initially thought to be essential, computational and experimental data revealed that the dithiocarbamate (B8719985) portion was the crucial moiety for activity. nih.gov Furthermore, substituting the S-methyl group with larger aromatic groups led to more potent inhibitors. nih.gov This highlights how computational data can challenge initial assumptions and guide the design of more effective compounds.

Table 2: Illustrative Structure-Activity Relationship Insights for Indole Derivatives

| Indole Derivative Series | Structural Modification | Impact on Activity | Key Finding from Computational Data | Reference |

|---|---|---|---|---|

| Indole-2-carboxamides | Addition of a second indole or benzofuran (B130515) moiety | Increased antiproliferative activity | Importance of the second aromatic system for potency | mdpi.com |

| Bis-indole compounds (HIV-1 inhibitors) | Alteration of linkage between indole rings (e.g., 5-6' vs. 6-6') | Reduced binding affinity and antiviral activity | Specific molecular shape is required for optimal fit in the target's hydrophobic pocket | nih.gov |

| Brassinin Derivatives (IDO inhibitors) | Replacement of indole ring | Activity retained, indicating indole is not essential | Dithiocarbamate moiety is crucial for binding to the heme iron of IDO | nih.gov |

This table provides examples from SAR studies on various indole derivatives to illustrate the process, as specific data for 3H-Indol-2-amine, 3,3-diphenyl- is not available.

Advanced Materials Applications and Research Directions for 3h Indol 2 Amine Scaffolds

Applications in Optoelectronic Materials

The delocalized π-system and inherent charge transfer capabilities of 3H-indol-2-amine derivatives make them attractive candidates for use in optoelectronic devices. Their photophysical properties are a key area of investigation, with significant implications for technologies like organic light-emitting diodes (OLEDs).

Photophysical Properties of 3H-Indol-2-amine Chromophores

Derivatives of the 3H-indol-2-amine scaffold often exhibit notable photophysical properties, including strong absorption and fluorescence. For instance, novel indole-fused phospholes have been synthesized, and their corresponding phosphine (B1218219) oxides, phospholium salts, and borane (B79455) complexes demonstrate high fluorescence emission. beilstein-journals.org Specifically, one such phosphine oxide derivative displays blue fluorescence with a maximum emission wavelength at 450 nm and a high quantum yield of 75%. beilstein-journals.org The photophysical characteristics of these compounds, including their absorption and emission spectra, are typically evaluated using UV-visible and fluorescence spectroscopy. beilstein-journals.org

The introduction of different functional groups onto the indole (B1671886) scaffold allows for the tuning of these properties. For example, pyranoindole derivatives have been synthesized that show moderate to high quantum yields (30–89%) and large Stokes shifts. mdpi.com The solvatochromism of these compounds, where the absorption and emission wavelengths change with the polarity of the solvent, has also been a subject of study. nih.gov

Below is a table summarizing the photophysical properties of a selection of indole derivatives, illustrating the range of characteristics achievable.

| Compound Type | Absorption Maxima (λabs) | Emission Maxima (λem) | Quantum Yield (Φ) | Stokes Shift (nm) |

| Benzophospholo[3,2-b]indole | 299–307 nm, ~355 nm | 450 nm | 75% | - |

| Pyrano[3,2-f]indole | - | 500 nm | 14% | 167-209 |

| Pyrano[2,3-g]indole | - | 500 nm | 58% | 167-209 |

This table presents a selection of data from the referenced literature and is not exhaustive.

Potential in Organic Light-Emitting Diodes (OLEDs) and Related Technologies

The development of efficient and stable materials for OLEDs is a major focus of materials science. Indole derivatives, including those based on the 3H-indol-2-amine scaffold, are being explored as potential components in these devices. nih.gov Carbazole derivatives, which share structural similarities with indole systems, are known to be effective host materials for phosphorescent emitters in OLEDs and are also used in devices featuring thermally activated delayed fluorescence (TADF). nih.gov The star-shaped architecture of some of these molecules can lead to improved optoelectronic properties compared to their linear counterparts. nih.gov The goal is to create materials with high brightness and efficiency for use in next-generation displays and lighting.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. This property is highly desirable for applications in OLEDs, sensors, and bio-imaging. Several indole derivatives have been shown to exhibit AIE or aggregation-induced enhanced emission (AIEE). rsc.orgresearchgate.net

For example, two novel indolo[3,2-b]carbazole (B1211750) derivatives have been synthesized that demonstrate superior AIEE properties. rsc.org The presence of bulky groups, such as a cyano-substituted stilbene, can prevent π–π stacking in the aggregated state, which is often a cause of fluorescence quenching. rsc.org The restriction of intramolecular vibrations and rotations in the aggregated state is a key mechanism behind the AIE phenomenon. rsc.org In some cases, these molecules can self-organize into microfibers or nanorods that exhibit significant optical waveguide properties. rsc.org

Utility as Monomers and Building Blocks for Polymeric Architectures (e.g., Covalent Organic Frameworks)

The functional groups present in 3H-indol-2-amine and its derivatives, such as the amine group, make them suitable as monomers for the synthesis of advanced polymeric materials. This includes the construction of highly ordered structures like covalent organic frameworks (COFs).

COFs are a class of crystalline porous polymers with well-defined structures and high surface areas. The development of three-dimensional (3D) COFs has been a significant area of research due to their potential applications in gas storage, separation, and catalysis. nih.gov While the direct use of 3H-Indol-2-amine, 3,3-diphenyl- in COF synthesis is not yet widely reported, the general principle of using amine-functionalized monomers is well-established. For instance, a hexa-functional monomer with amine functionalities has been synthesized for the potential production of imine-based 2D polymers. dtic.mil The amine groups can react with aldehyde-containing monomers to form stable imine linkages, which form the backbone of the COF. dtic.mil

Explorations in Magnetic Materials Science

The exploration of organic molecules for applications in magnetic materials is an emerging and exciting field. While research specifically detailing the magnetic properties of 3H-Indol-2-amine, 3,3-diphenyl- is limited, the broader class of indole derivatives offers potential avenues for investigation. The presence of heteroatoms and the possibility of forming stable radical species or charge-transfer complexes are key features that could lead to interesting magnetic phenomena. Further research is needed to explore the potential of 3H-indol-2-amine based systems in this area.

Fluorescent Probes and Chemical Sensors Based on Indole Amine Scaffolds

The inherent fluorescence of many indole derivatives makes them excellent candidates for the development of fluorescent probes and chemical sensors. These sensors can be designed to detect a variety of analytes, including ions and pH changes.

A high-performance fluorescent probe based on a 2,3,3-trimethyl-3H-benzo[e]indole scaffold has been developed for the detection of acidic pH. nih.gov This probe operates via an intramolecular charge transfer (ICT) mechanism and exhibits high sensitivity, a rapid response time of less than 10 seconds, and excellent photostability. nih.gov It shows a linear response in the pH range of 2.2 to 7.4. nih.gov Such probes have practical applications, including the production of fluorescent test sheets for real-time pH monitoring and the evaluation of food freshness. nih.gov Furthermore, their utility has been demonstrated in biological systems, such as visualizing pH changes in living onion tissues and zebrafish. nih.gov

Another family of fluorescent probes based on a 2-amino-3′-dialkylaminobiphenyl core has been developed for the detection of dinitrogen trioxide (N₂O₃), a surrogate for nitric oxide. rsc.org These probes react with the analyte to form a fluorescent benzo[c]cinnoline (B3424390) structure, where the analyte itself becomes part of the fluorophore. This design results in a highly specific signal with minimal background fluorescence from the unreacted probe. rsc.org

The versatility of the indole amine scaffold allows for the synthesis of a diverse range of probes with tailored properties for specific sensing applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.